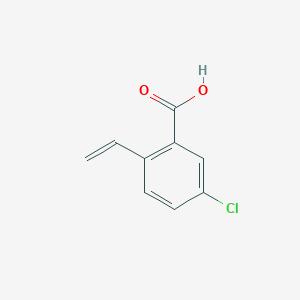
5-Chloro-2-vinylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-vinylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the 5th position and a vinyl group at the 2nd position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-vinylbenzoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed ortho-halogen-induced deoxygenative approach of alkyl aryl ketones. This method does not require a base or stoichiometric additives and can be carried out in a one-step process . The reaction conditions typically involve the use of palladium on carbon as a heterogeneous catalyst, which shows excellent recyclability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed method mentioned above suggests its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-vinylbenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction:
Addition Reactions: The vinyl group allows for addition reactions, such as hydrogenation, where the double bond is converted to a single bond.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as FeBr3 or AlCl3.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while hydrogenation of the vinyl group results in the corresponding ethyl derivative.
Scientific Research Applications
5-Chloro-2-vinylbenzoic acid has several scientific research applications:
Polymer Chemistry: It serves as a precursor for the synthesis of polymers with specific properties.
Bioactive Molecules:
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Mechanism of Action
The mechanism of action of 5-Chloro-2-vinylbenzoic acid involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing chlorine atom, which stabilizes the intermediate carbocation . The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydrobenzo[d]thiazole: This compound has similar structural features but includes a thiazole ring.
2-Vinylbenzoic Acid: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.
Uniqueness
5-Chloro-2-vinylbenzoic acid is unique due to the presence of both the chlorine atom and the vinyl group, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
5-chloro-2-ethenylbenzoic acid |
InChI |
InChI=1S/C9H7ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h2-5H,1H2,(H,11,12) |
InChI Key |
OQHFZIWSRDWBDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
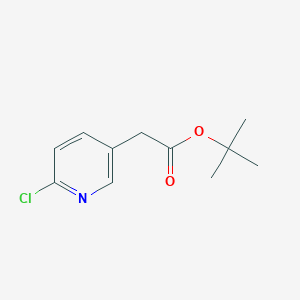
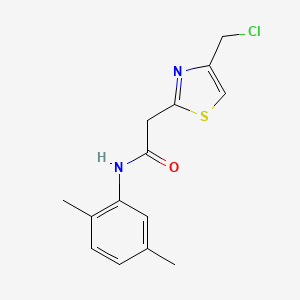
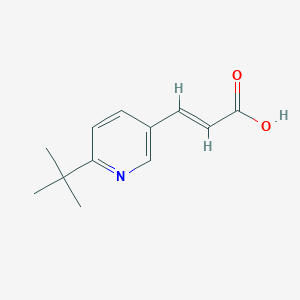

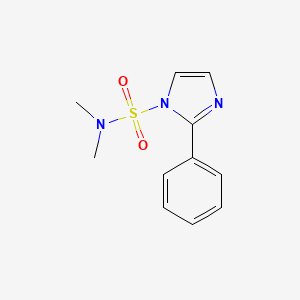
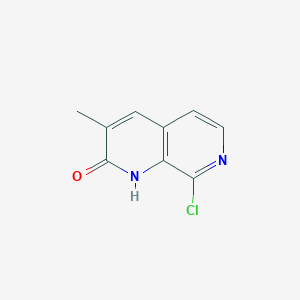
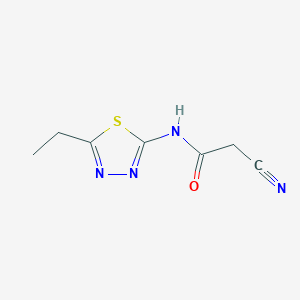
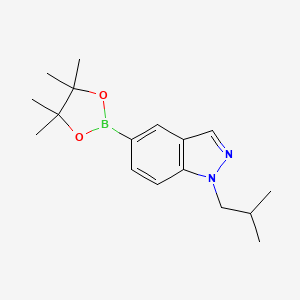

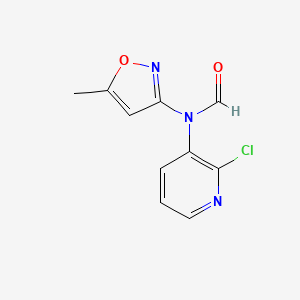
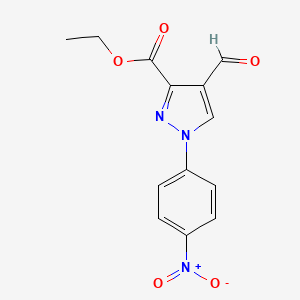
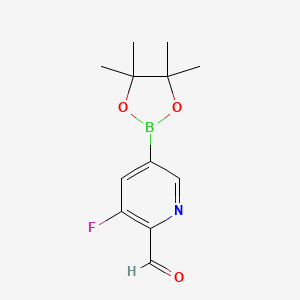
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
